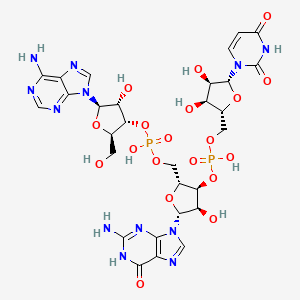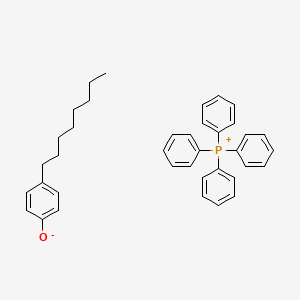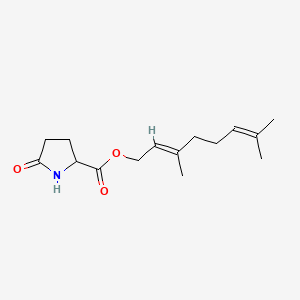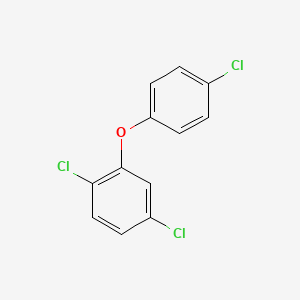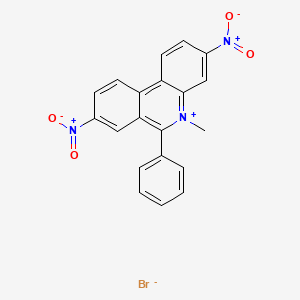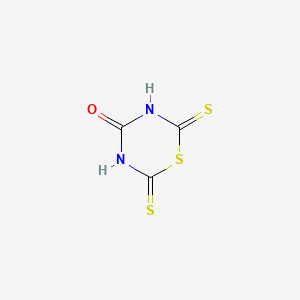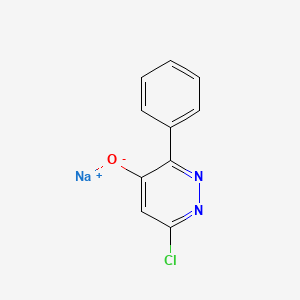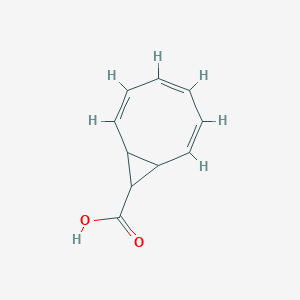
Bicyclo(6.1.0)nona-2,4,6-triene-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 167987 involves several steps, starting from the extraction of jojoba seeds. The seeds are first crushed, and the oil is extracted using solvents like hexane. The remaining seed meal is then subjected to further extraction processes to isolate Simmondsin. The compound can be purified using chromatographic techniques .
Industrial Production Methods
Industrial production of NSC 167987 typically involves large-scale extraction from jojoba seeds. The process includes mechanical pressing of the seeds, followed by solvent extraction and purification. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
化学反应分析
Types of Reactions
NSC 167987 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
科学研究应用
NSC 167987 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in plant metabolism and its effects on herbivores.
Medicine: Explored for its potential anti-obesity effects due to its appetite-suppressing properties.
Industry: Utilized in the production of bio-based chemicals and materials.
作用机制
The mechanism of action of NSC 167987 involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit the activity of certain enzymes involved in carbohydrate metabolism, leading to reduced appetite and food intake. The compound’s effects are mediated through its binding to receptors in the gastrointestinal tract, which signal satiety to the brain .
相似化合物的比较
Similar Compounds
Simmondsin 2: Another glycoside found in jojoba seeds with similar properties.
Simmondsin 3: A derivative of Simmondsin with slight structural variations.
Simmondsin 4: A related compound with different functional groups.
Uniqueness
NSC 167987 is unique due to its specific glycoside structure and its potent appetite-suppressing effects.
属性
CAS 编号 |
705-88-4 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
(2Z,4Z,6Z)-bicyclo[6.1.0]nona-2,4,6-triene-9-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-9H,(H,11,12)/b2-1-,5-3-,6-4- |
InChI 键 |
JQMVRGKHZBQVQB-XCADPSHZSA-N |
手性 SMILES |
C\1=C\C=C/C2C(C2\C=C1)C(=O)O |
规范 SMILES |
C1=CC=CC2C(C2C(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


